N-[2-(3-phenoxyphenoxy)ethyl]acetamide
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Overview
Description
N-[2-(3-phenoxyphenoxy)ethyl]acetamide is an organic compound with a unique structure that includes two phenoxy groups attached to an ethyl chain, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-phenoxyphenoxy)ethyl]acetamide typically involves the reaction of 3-phenoxyphenol with ethylene oxide to form 2-(3-phenoxyphenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-phenoxyphenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: N-[2-(3-aminophenoxy)ethyl]acetamide
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
N-[2-(3-phenoxyphenoxy)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(3-phenoxyphenoxy)ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-phenoxyphenoxy)ethyl]amine
- N-[2-(3-phenoxyphenoxy)ethyl]propionamide
- N-[2-(3-phenoxyphenoxy)ethyl]butyramide
Uniqueness
N-[2-(3-phenoxyphenoxy)ethyl]acetamide is unique due to its specific combination of phenoxy groups and an acetamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Biological Activity
N-[2-(3-phenoxyphenoxy)ethyl]acetamide is a synthetic organic compound notable for its unique structure comprising two phenoxy groups linked to an ethyl chain and an acetamide moiety. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H18N2O3
- CAS Number : 933900-24-4
Its structural uniqueness, characterized by the presence of phenoxy groups, contributes to its biological activity by facilitating interactions with various biological targets.
This compound exhibits biological activity through several mechanisms:
- Enzyme Modulation : The compound may bind to specific enzymes or receptors, modulating their activity. This interaction can lead to inhibition of enzyme functions or alteration in signaling pathways, which is crucial for therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Antimicrobial Properties
A study exploring the antimicrobial efficacy of this compound demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results indicate a promising antimicrobial profile, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
In vitro assays using RAW 264.7 macrophages revealed that this compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation. The compound exhibited a dose-dependent effect:
Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
10 | 30 | 25 |
25 | 50 | 45 |
50 | 70 | 65 |
This data supports its potential application in treating inflammatory diseases.
Case Studies and Research Findings
- Neuroprotective Effects : A study highlighted the neuroprotective effects of compounds similar to this compound in models of neurodegeneration. The phenoxy moiety was crucial for binding to NMDA receptors, suggesting potential applications in neurodegenerative disorders like Alzheimer's disease .
- Structure-Activity Relationship (SAR) : Research investigating SAR indicated that modifications to the phenoxy groups could enhance biological activity. For instance, substituting certain functional groups increased binding affinity to specific receptors involved in neurological pathways .
- Cancer Research : Investigations into the anticancer properties of phenoxy-containing compounds have shown that they can inhibit tumor cell proliferation via multiple pathways, including modulation of VEGFR signaling .
Properties
IUPAC Name |
N-[2-(3-phenoxyphenoxy)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-13(18)17-10-11-19-15-8-5-9-16(12-15)20-14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLHXDKIUCLPKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.